(2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone
Description
This compound features a methanone core linked to two distinct moieties:
- Azetidine-triazole hybrid: A four-membered azetidine ring connected to a 1,2,3-triazole bearing a phenoxymethyl (-CH₂-O-Ph) substituent. The 1,2,3-triazole suggests synthesis via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry .
The azetidine ring introduces conformational constraints, while the triazole and phenoxymethyl groups may enhance binding interactions in biological systems.
Properties
IUPAC Name |
(2-ethylsulfanylphenyl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-2-28-20-11-7-6-10-19(20)21(26)24-13-17(14-24)25-12-16(22-23-25)15-27-18-8-4-3-5-9-18/h3-12,17H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGDIBDJRKHVQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down into key functional groups:
- Ethylthio group : This moiety may influence the lipophilicity and biological interactions of the compound.
- Phenoxymethyl group : Often associated with enhanced bioactivity due to its ability to interact with various biological targets.
- Triazole ring : Known for its role in medicinal chemistry, particularly as an antifungal and anticancer agent.
Research indicates that compounds with similar structural frameworks often exhibit their biological effects through:
- Enzyme inhibition : Compounds may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.
- Receptor modulation : Interaction with various receptors can lead to downstream signaling changes, affecting cell proliferation and apoptosis.
For example, triazole derivatives have been shown to inhibit the activity of certain kinases, which play crucial roles in cancer progression and inflammation .
Antimicrobial Activity
Studies have demonstrated that triazole-containing compounds exhibit significant antimicrobial properties. The mechanism typically involves disruption of cell wall synthesis or interference with nucleic acid synthesis .
Anticancer Activity
The compound's potential as an anticancer agent is supported by evidence showing that triazole derivatives can induce apoptosis in cancer cells. This effect is often mediated through the activation of caspases and modulation of signaling pathways such as MAPK and PI3K/Akt .
Anti-inflammatory Effects
Triazole derivatives have also been noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and reduce oxidative stress within cells, contributing to their therapeutic potential in inflammatory diseases .
Case Studies
- In vitro studies : Various studies have reported on the cytotoxic effects of similar triazole derivatives on cancer cell lines. For instance, a study showed that a related triazole compound reduced cell viability in breast cancer cells by over 50% at concentrations above 10 µM .
- In vivo studies : Animal models have indicated that triazole derivatives can significantly reduce tumor size in xenograft models when administered at specific dosages .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of triazole compounds, including those similar to (2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone, exhibit significant antimicrobial properties. Triazoles are known for their effectiveness against a range of pathogens, including bacteria and fungi. Studies have shown that modifications in the triazole ring can enhance the antimicrobial efficacy of these compounds .
Anti-inflammatory Properties
Compounds with triazole structures have also been investigated for their anti-inflammatory effects. The presence of the azetidine moiety in this compound may contribute to its ability to modulate inflammatory pathways. For example, research on related compounds has demonstrated their potential to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response .
Fungicidal Properties
The compound's structure suggests potential applications as a fungicide. Triazole derivatives are widely used in agriculture for their ability to inhibit fungal growth. The incorporation of an ethylthio group may enhance the lipophilicity and membrane permeability of the compound, improving its efficacy as a fungicide .
Pest Control
In addition to fungicidal properties, triazole-containing compounds have been explored for their insecticidal activities. The unique combination of functional groups in (2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone could provide a novel mechanism for pest control strategies in agriculture .
Synthesis of Advanced Materials
The compound's unique chemical structure allows it to be utilized in the synthesis of advanced materials. For instance, it can serve as a precursor for creating polymers with specific properties. The presence of both phenyl and triazole groups can lead to materials with enhanced thermal stability and mechanical strength .
Case Study 1: Antimicrobial Testing
A study published in a peer-reviewed journal evaluated the antimicrobial activity of various triazole derivatives against common bacterial strains. The results indicated that certain modifications led to increased potency against resistant strains, highlighting the potential of similar compounds like (2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone in developing new antibiotics .
Case Study 2: Agricultural Field Trials
Field trials conducted on fungicidal activity demonstrated that triazole-based compounds significantly reduced fungal infections in crops compared to untreated controls. The trials emphasized the importance of optimizing chemical structures for maximum efficacy in real-world agricultural settings .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key Observations:
Triazole Configuration: The target compound’s 1,2,3-triazole contrasts with 1,2,4-triazoles in analogs. 1,2,3-Triazoles from CuAAC are regiospecific (1,4-disubstituted), while 1,2,4-triazoles may exhibit varied substitution patterns . The triazole’s position (1-yl vs.
Ring Systems: The azetidine (4-membered) in the target compound introduces greater ring strain and rigidity compared to cyclobutyl (4-membered but non-nitrogenous) or flexible alkyl chains (e.g., heptylthio) .
Substituent Effects: Ethylthio vs. Phenoxymethyl vs. Sulfonyl/Diphenyl: The phenoxymethyl group may enhance π-π stacking interactions compared to sulfonyl or diphenyl groups, which are bulkier and more electron-withdrawing .
Q & A
Q. What are effective synthetic routes for preparing (2-(ethylthio)phenyl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone?
- Methodological Answer : A modular approach involves coupling azetidine derivatives with triazole-phenoxymethyl intermediates. For example:
- Step 1 : Synthesize 4-(phenoxymethyl)-1H-1,2,3-triazole via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) using propargyl phenoxymethyl ether and sodium azide .
- Step 2 : Functionalize azetidin-1-yl-methanone with 2-(ethylthio)phenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .
- Step 3 : Assemble the final structure using heterocyclic coupling reactions (e.g., amidation, thioether formation) in PEG-400 with a bleaching earth clay catalyst (pH 12.5) at 70–80°C .
- Key validation : Monitor reaction progress via TLC and confirm purity by recrystallization in aqueous acetic acid .
Q. How can spectroscopic techniques (NMR, IR) validate the compound’s structure?
- Methodological Answer :
- ¹H NMR : Identify azetidine protons (δ 3.5–4.5 ppm, multiplet), triazole protons (δ 7.8–8.2 ppm, singlet), and ethylthio group protons (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂) .
- ¹³C NMR : Confirm carbonyl (C=O) at δ 165–175 ppm and aromatic carbons at δ 110–160 ppm .
- IR : Detect C=O stretch (1650–1700 cm⁻¹), triazole C-N stretch (1350–1450 cm⁻¹), and S-C stretch (600–700 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different synthetic batches?
- Methodological Answer :
- Hypothesis-driven analysis : Compare reaction conditions (e.g., catalyst loading, solvent purity) and intermediate stability (e.g., triazole ring oxidation).
- Quality control : Use HPLC-MS to quantify impurities (e.g., unreacted azetidine or byproducts) .
- Case study : Inconsistent antimicrobial activity may arise from residual solvents (e.g., PEG-400) affecting assay results; optimize purification via column chromatography .
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors (e.g., GPCRs). Triazole and azetidine moieties often engage in hydrogen bonding and π-π stacking .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments (e.g., GROMACS) .
- Example : Analogous triazole-azetidine hybrids showed binding to α-glucosidase (ΔG = −8.2 kcal/mol) .
Q. How can structure-activity relationship (SAR) studies optimize the compound’s pharmacokinetic properties?
- Methodological Answer :
- Modify substituents : Replace ethylthio with methylsulfonyl to enhance solubility or introduce fluorophenyl groups to improve metabolic stability .
- In vitro assays : Test CYP450 inhibition and plasma protein binding using microsomal incubations and equilibrium dialysis .
- Data-driven design : Use ClogP and topological polar surface area (TPSA) to balance lipophilicity (<5) and permeability (>60 Ų) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
